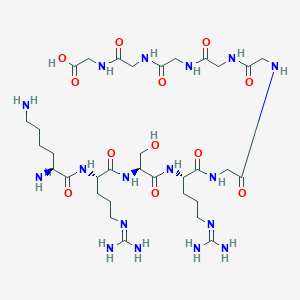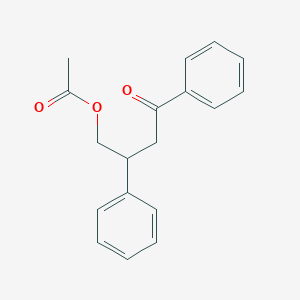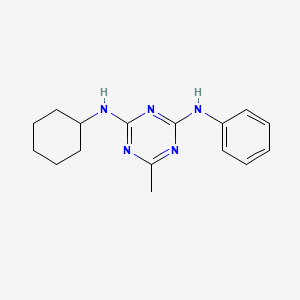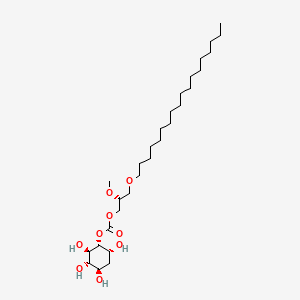
Methyl 6-(2-oxocyclopent-3-EN-1-YL)hex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate is a chemical compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.254 g/mol . It is also known by its systematic name, 2-Hexenoic acid, 6-(2-oxo-3-cyclopenten-1-yl)-, methyl ester . This compound is characterized by its unique structure, which includes a cyclopentenone ring and a hexenoate ester group.
Méthodes De Préparation
The synthesis of Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate typically involves the reaction of cyclopentenone with a suitable hexenoic acid derivative under esterification conditions . The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux with an alcohol solvent like methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopentenone ring to a cyclopentanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate involves its interaction with specific molecular targets and pathways. The cyclopentenone ring can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can influence various biochemical pathways, including those involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate can be compared with similar compounds such as:
Methyl 6-(2-oxocyclopent-3-en-1-yl)hexanoate: Similar structure but with a saturated hexanoate chain.
Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-ynoate: Similar structure but with an alkyne group instead of an alkene.
Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and molecular structure.
Propriétés
Numéro CAS |
193606-17-6 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)9-4-2-3-6-10-7-5-8-11(10)13/h4-5,8-10H,2-3,6-7H2,1H3 |
Clé InChI |
ORKLLFSLHGTOLN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CCCCC1CC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



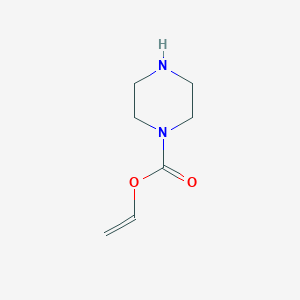
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
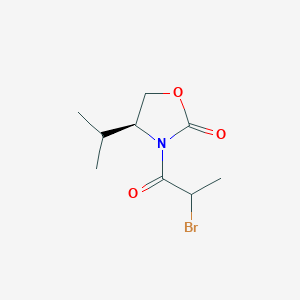

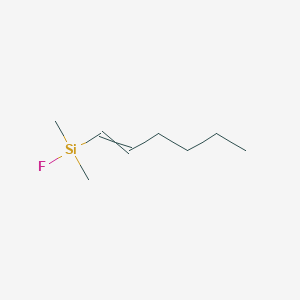
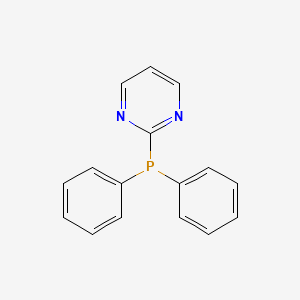
![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
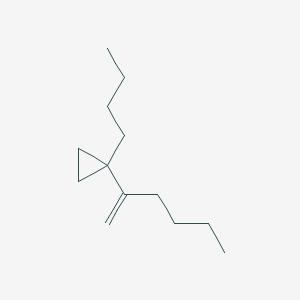
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
